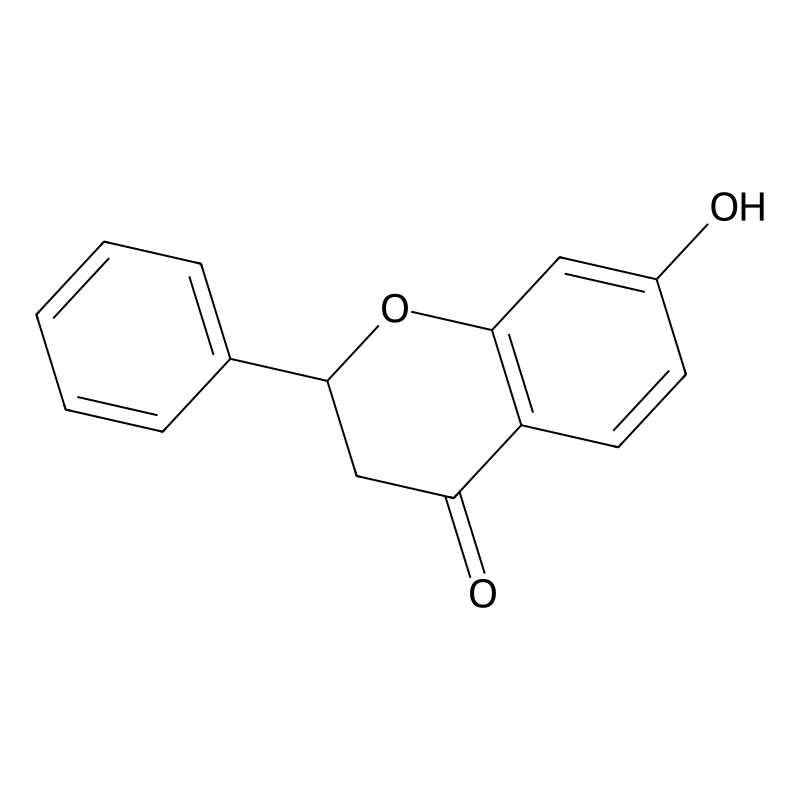

7-Hydroxyflavanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7-Hydroxyflavanone melting point 188-190°C

Core Chemical & Physical Properties

The table below summarizes the fundamental technical data for 7-Hydroxyflavanone (CAS 6515-36-2) from chemical supplier catalogs and a research article [1] [2] [3]:

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 188-190 °C (lit.) |

| Boiling Point | 464.3 ± 45.0 °C (Predicted) |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) |

| Form | Crystalline Powder, Pale yellow to White to off-white |

| pKa | 7.69 ± 0.40 (Predicted) |

| Storage | 2-8°C, stored under nitrogen |

Research Applications & Biological Activity

This compound is used in scientific research and has been studied for several biological functions.

- Biotransformation Studies: Research has explored the use of microorganisms like Aspergillus and Penicillium to transform this compound into various derivatives. Many of these resulting products showed stronger antioxidant properties than the original compound [2].

- Enzymatic Inhibition: It has been identified as a potent inhibitor of the enzyme aromatase (CYP19), with a reported IC₅₀ value of 65 μM. Aromatase is a key target in certain cancer treatments. The compound is also noted for its anticarcinogenic, antioxidant, and (anti-)estrogenic effects [4].

- Biocatalytic Synthesis: In one study, a recombinant E. coli system expressing a cyanobacterial cytochrome P450 enzyme (CYP110E1) was able to convert this compound into 7-Hydroxyflavone. This demonstrates its utility as a substrate for synthesizing other valuable compounds [5].

- Analytical Chemistry: It has been used as a standard compound for the stereoisomeric separation of flavonoids using polysaccharide-based chiral stationary phases by nano-liquid chromatography (nano-LC) [6].

Example Experimental Workflow: Microbial Biotransformation

The following diagram outlines a general experimental workflow for the microbial biotransformation of this compound, based on the methods described in the research [2].

Key techniques used in monitoring and analyzing the transformation include [2]:

- Monitoring: TLC (Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography) with photodiode array detection.

- Isolation: Column chromatography using silica gel.

- Identification: Structure elucidation of products was performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRESI-MS).

- Bioassay: Antioxidant properties of the resulting compounds were measured using a spectrophotometer.

Key Limitations of Available Data

Please note that the search results have certain constraints for creating a full whitepaper:

- Incomplete Experimental Detail: While the general methods are described, the search results lack the granular, step-by-step protocols necessary to fully replicate the experiments in a laboratory setting (e.g., precise molar ratios, complete buffer compositions, detailed chromatography gradients).

- No Signaling Pathways: The results confirm biological activities but do not provide detailed molecular-level data on the signaling pathways involved, which would be required to create a pathway diagram.

References

- 1. This compound | 6515-36-2 [m.chemicalbook.com]

- 2. Microbial Transformations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemigran.com]

- 4. This compound | Aromatase/CYP19 Inhibitor [medchemexpress.com]

- 5. Biocatalytic synthesis of flavones and hydroxyl-small ... [microbialcellfactories.biomedcentral.com]

- 6. This compound , >98.0%(T)(HPLC) , 6515-36-2 [cookechem.com]

Experimental IR Spectrum of 7-Hydroxyflavanone

The table below summarizes the key absorption bands from the experimental IR spectrum of 7-Hydroxyflavanone, obtained using the KBr pellet method [1].

| Frequency (cm⁻¹) | Bond/Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3413 | O-H stretching | Hydroxyl group (OH) |

| ~1651 | C=O stretching | Carbonyl group of the chroman-4-one |

| ~1577 | C-C stretching | Aromatic ring skeleton |

| ~1260 | -C-OH bending | Hydroxyl group deformation |

| ~1062 | -C-OH stretching | C-O stretch of the hydroxyl |

This IR data was crucial for confirming the identity of the substrate and its microbial transformation products in the study [1].

Protocol for IR Spectrum Collection

The following workflow outlines the key experimental steps for obtaining the IR spectrum of a solid compound like this compound, based on the methodology from the search results.

Experimental workflow for IR spectroscopy of solid samples.

- Sample Preparation [1]:

- The KBr (Potassium Bromide) pellet method is suitable for solid samples.

- Thoroughly grind a small amount of the purified this compound with dry KBr.

- Use a hydraulic press to form the mixture into a transparent pellet under high pressure.

- Instrumentation & Data Acquisition [1]:

- Use an FT-IR spectrometer (e.g., Mattson IR 300 Thermo Nicolet).

- Record the background spectrum with a pure KBr pellet.

- Place the sample pellet in the holder and acquire the spectrum over a range of 4000-500 cm⁻¹.

- Data Analysis:

- Identify the characteristic absorption bands, focusing on the key functional groups as detailed in the interpretation guide below.

A Guide to Interpreting Key IR Bands

For a quick and effective analysis, focus on two primary spectral regions. The diagram below illustrates the decision-making process for identifying the main functional groups.

Decision tree for primary functional group identification in IR spectroscopy.

Prioritize the "Tongues" and "Swords":

- The Hydroxyl (O-H) "Tongue" (3200-3600 cm⁻¹): Look for a broad, rounded peak in this region [2]. The spectrum of this compound shows this band at ~3413 cm⁻¹ [1]. A very broad peak that extends below 3000 cm⁻¹ can indicate a carboxylic acid, but a rounded peak is typical of an alcohol [2].

- The Carbonyl (C=O) "Sword" (1630-1800 cm⁻¹): This is a sharp, very strong peak that is often the most prominent feature in the spectrum [2]. For this compound, this appears at ~1651 cm⁻¹, which is characteristic of the carbonyl stretch in a flavanone structure [1].

Analyze Other Informative Regions:

- Aromatic C-C Stretch (~1500-1600 cm⁻¹): The peak at ~1577 cm⁻¹ in this compound confirms the presence of the aromatic ring skeleton [1].

- C-O Stretch and O-H Bending (1000-1300 cm⁻¹): The peaks at ~1260 cm⁻¹ and ~1062 cm⁻¹ are associated with the C-O stretch and O-H bending vibrations of the phenolic hydroxyl group [1].

Important Considerations for Researchers

- Solvent and State: The provided reference data is for a solid sample. Be aware that the spectrum can shift if the compound is analyzed in solution.

- Spectral Comparison: The most reliable confirmation of a compound's identity is achieved by comparing its IR spectrum directly with a reference spectrum of authentic this compound.

- Complementary Techniques: IR spectroscopy is excellent for identifying functional groups. For full structural elucidation, it should be used alongside other techniques such as NMR and mass spectrometry, as demonstrated in the primary research [1].

References

Comprehensive Application Notes and Protocols for the Synthesis of 7-Hydroxyflavanone Derivatives

Introduction and Background

7-Hydroxyflavanone is an important flavonoid scaffold recognized for its broad biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its derivatives show significant promise in drug development, particularly for targeting neurodegenerative diseases and cancer. The synthesis and functionalization of this core structure are crucial for modulating its bioavailability and pharmacological profile [1] [2]. These Application Notes provide detailed, reproducible protocols for synthesizing this compound derivatives, leveraging both conventional organic synthesis and contemporary biotransformation techniques. The methodologies outlined herein are designed to support researchers in generating structurally diverse compound libraries for structure-activity relationship (SAR) studies and preclinical development. Special emphasis is placed on protocols that enable regioselective modification, a key factor in optimizing biological activity and overcoming the inherent solubility challenges associated with flavonoid compounds [2].

Synthetic Protocols

Protocol 1: Synthesis via Chalcone Cyclization

This fundamental protocol describes the synthesis of chlorinated flavanone derivatives through cyclization of 2′-hydroxychalcones, serving as a gateway to various this compound analogs [3].

Materials:

- Starting Material: Appropriate 2′-hydroxychalcone precursor (e.g., 2′,4′-dihydroxy-5′-nitroacetophenone for nitro-substituted derivatives) [4].

- Reagents: Sodium acetate (NaOAc), absolute ethanol.

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum filtration apparatus.

Procedure:

- Dissolve the 2′-hydroxychalcone precursor (1.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

- Add sodium acetate (2.0 mmol) to the solution and attach a reflux condenser.

- Heat the mixture to reflux (approximately 78°C) with continuous stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/petroleum ether mobile phase).

- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

- Collect the solid via vacuum filtration and wash thoroughly with cold ethanol.

- Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid) to obtain the pure flavanone derivative.

Note: This method is versatile for introducing substituents like chlorine atoms at different positions on the flavanone core, which can significantly influence antimicrobial potency and lipophilicity [3].

Protocol 2: Novel Synthesis of 6-Amino-7-hydroxyflavone via a 3-Aroylflavone Intermediate

This protocol describes an optimized route to 6-amino-7-hydroxyflavone, a therapeutically relevant derivative, avoiding lengthy chalcone syntheses and low-temperature conditions [4].

Materials:

- Starting Material: 2′,4′-Dihydroxy-5′-nitroacetophenone.

- Reagents: Benzoyl chloride, anhydrous potassium carbonate (K₂CO₃), dry acetone, 5% ethanolic potassium hydroxide (KOH), dilute hydrochloric acid (HCl).

- Equipment: Two-necked round-bottom flask, drying tube, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

Part A: Synthesis of 3-Benzoyl-7-hydroxy-6-nitroflavone (4)

- In a dried two-necked flask, dissolve 2′,4′-dihydroxy-5′-nitroacetophenone (5.30 g, 27.0 mmol) in 300 mL of dry acetone.

- Add anhydrous K₂CO₃ (27.0 g, 0.194 mol) and stir the suspension at room temperature for 10 minutes.

- Add benzoyl chloride (7.59 g, 54.0 mmol) dropwise over 30 minutes. After addition, reflux the mixture for 24 hours with stirring.

- Evaporate the solvent under reduced pressure. Acidify the residue with dilute HCl to weak acidity.

- Filter the resulting precipitate, dry it, and recrystallize from acetic acid to obtain compound 4 as off-white needles (36% yield, m.p. 279-281°C).

Part B: Cleavage to 1-(2,4-Dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (5) and Subsequent Cyclization

- Add compound 4 (1.50 g, 3.88 mmol) to 50 mL of 5% ethanolic KOH in a round-bottom flask.

- Reflux the mixture for 1 hour. For quantitative conversion to diketone 5, extend the reflux time to 24 hours.

- After cooling, dilute the mixture with ice-cold water and acidify. Filter the precipitated products.

- Separate compounds 5 and any by-products using preparative TLC (eluent: 1:7 ethyl acetate/petroleum ether).

- The 1,3-diketone intermediate 5 is subsequently transformed into 7-hydroxy-6-nitroflavone (6), which is reduced to yield the final product, 6-amino-7-hydroxyflavone (1).

Protocol 3: Biocatalytic Glycosylation for Enhanced Solubility

This protocol uses microbial biotransformation to glycosylate flavanones, a strategic method to improve water solubility and bioavailability [3].

Materials:

- Substrate: this compound or its chlorinated derivatives.

- Biocatalyst: Fungal cultures of Isaria fumosorosea KCH J2 or Beauveria bassiana KCH J1.5.

- Medium: Standard liquid growth medium (e.g., Sabouraud Dextrose Broth).

Procedure:

- Culture Preparation: Inoculate the fungal strain into the liquid medium and incubate at an appropriate temperature (e.g., 25-28°C) with shaking (150 rpm) for 48 hours to establish a robust pre-culture.

- Biotransformation: Add the flavanone substrate (e.g., 2′-chloroflavanone, 50-100 mg/L) dissolved in a minimal volume of DMSO to the main culture during its mid-logarithmic growth phase.

- Incubation: Continue incubation for 5-10 days, monitoring substrate consumption and product formation by TLC or HPLC.

- Extraction: Separate the mycelia from the broth by filtration. Extract the broth with ethyl acetate (3 x equal volume).

- Purification: Concentrate the combined organic extracts under vacuum and purify the glycosylated products using semi-preparative HPLC or column chromatography.

Note: This method typically yields O-β-D-(4″-O-methyl)-glucopyranoside derivatives. For example, 2′-chloroflavanone was converted to its 6-O-glucopyranoside with a yield of 6.6% [3]. This glycosylation generally reduces antimicrobial potency but markedly improves water solubility.

Protocol 4: Generation of ortho-Quinone Methide Intermediates for Fused-Ring Systems

This advanced protocol outlines the generation of electron-poor ortho-quinone methide (o-QM) intermediates from this compound Mannich bases, enabling access to complex fused-ring systems via inverse electron-demand Diels–Alder (iEDDA) reactions [5].

Materials:

- Starting Material: this compound (6).

- Reagents: (Bis(N,N-dimethylamino)methane) (aminal 8), 1,4-dioxane, dienophile (e.g., ethyl vinyl ether), dimethylformamide (DMF).

- Equipment: Pressure tube/vial, nitrogen gas source, heating block.

Procedure:

Part A: Synthesis of C8 N,N-Dimethylaminomethyl Flavanone Mannich Base (10)

- Dissolve this compound (1.0 mmol) and aminal 8 (1.2 mmol) in 10 mL of anhydrous 1,4-dioxane in a round-bottom flask.

- Reflux the reaction mixture for 24 hours.

- Concentrate the mixture under vacuum to obtain the crude Mannich base 10, which can be used directly in the next step or purified further.

Part B: iEDDA Reaction via o-QM

- Dissolve the Mannich base 10 (0.1 mmol) and an excess of dienophile (e.g., ethyl vinyl ether, 0.5 mmol) in 2 mL of dry DMF in a pressure-resistant vial.

- Seal the vial and purge the headspace with nitrogen gas.

- Heat the mixture at 155°C for 24-48 hours.

- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

- Purify the cycloadduct (e.g., 13a-c) using flash chromatography.

Note: This reaction proceeds in a highly regioselective manner. The use of high-boiling solvents and an inert atmosphere in sealed vessels is critical for the success of the cycloaddition [5].

The experimental workflow for the synthesis and modification of this compound derivatives is summarized as follows:

[caption]Synthetic Workflow for this compound Derivatives

Data Summary and Analysis

The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.

Table 1: Summary of Synthetic Methods for this compound Derivatives

| Method | Key Starting Material | Critical Reaction Conditions | Intermediate/Product | Reported Yield | Key Characterization Data |

|---|---|---|---|---|---|

| Chalcone Cyclization [3] | 2'-Hydroxychalcone | NaOAc, EtOH, Reflux, 3-5 h | Chloroflavanones | Varies by substrate | ( ^1\text{H-NMR} ), LC-MS |

| 3-Aroylflavone Route [4] | 2′,4′-Dihydroxy-5′-nitroacetophenone | 1. K₂CO₃, BzCl, Acetone, Reflux, 24 h 2. 5% KOH/EtOH, Reflux, 1-24 h | 3-Benzoyl-7-hydroxy-6-nitroflavone (4) | 36% | MP: 279-281°C; API-ES-MS: m/z 386 [M-H]⁻ | | Biotransformation [3] | 2′-Chloroflavanone | Beauveria bassiana, Culture, 5-10 days | 2′-Chloroflavanone 6-O-β-D-(4″-O-methyl)-glucopyranoside | 6.6% | NMR (COSY, HMBC) | | o-QM Cycloaddition [5] | this compound Mannich Base | DMF, 155°C, Sealed tube, N₂, 24-48 h | Fused-ring cycloadducts (e.g., 13a) | Low to Moderate | ( ^1\text{H-NMR} ) (Acetal proton: δ 5.25 ppm), NOE |

Table 2: Biological and Physicochemical Properties of Modified Flavanones

| Structural Modification | Reported Biological Activity | Impact on Physicochemical Properties | Key Findings |

|---|---|---|---|

| Chlorination [3] | Enhanced antimicrobial activity, especially 4′-chloroflavanone against S. aureus and E. faecalis. | Increased lipophilicity, modulates electron distribution. | Position of chlorine significantly influences antimicrobial potency and target binding. |

| Glycosylation [3] | Generally reduced direct antimicrobial potency. | Markedly improved water solubility; reduced blood-brain barrier permeation. | Strategy to improve bioavailability and alter pharmacokinetic profile. |

| Prenylation [6] | Increased therapeutic potential (e.g., cytotoxicity, neuropathic pain relief). | Significantly improved membrane permeability and lipophilicity. | 6-C-prenyl and 8-prenyl derivatives are common; enhances target binding capacity. |

| Formation of Inclusion Complexes/Nanostructures [2] | Preserved or enhanced bioactivity. | Greatest increase in maximum plasma concentration (avg. 5.4-fold); improves solubility and absorption. | Effective method for overcoming low bioavailability of native flavonoids. |

Discussion and Applications

The synthetic protocols detailed herein enable the production of this compound derivatives with tailored properties for drug development. The strategic introduction of substituents like chlorine atoms or prenyl groups primarily enhances lipophilicity and target binding, making these derivatives potent antimicrobial or cytotoxic agents [3] [6]. In contrast, glycosylation represents a powerful strategy to address the poor aqueous solubility of flavonoids, a major limitation to their bioavailability. While this often reduces direct in vitro potency, it can lead to superior in vivo performance due to improved absorption and altered pharmacokinetics [3] [2].

The application of ortho-quinone methide chemistry allows access to architecturally complex fused-ring systems. Increasing the three-dimensional complexity and scaffold diversity of flavonoids can lead to improved specificity for biological targets and is a valuable strategy in medicinal chemistry [5]. Furthermore, the formation of flavonoid-rhenium tricarbonyl complexes, as described in recent literature, opens up possibilities in theranostics, combining therapeutic potential with diagnostic capabilities via fluorescence imaging [1].

For researchers, the choice of synthetic pathway should be guided by the desired derivative and its intended application. The chalcone cyclization (Protocol 1) is a robust and classic method. The 3-aroylflavone route (Protocol 2) is excellent for producing specific amino-hydroxy patterns. Biocatalytic methods (Protocol 3) are ideal for introducing polar sugars, while the o-QM approach (Protocol 4) is best for creating complex, fused-ring systems for probing new biological spaces.

References

- 1. Synthesis, structural characterization and study of ... [pmc.ncbi.nlm.nih.gov]

- 2. Modification of biopharmaceutical parameters of flavonoids [frontiersin.org]

- 3. Fungal Biotransformation of Chloroflavanones and ... [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy- ... [mdpi.com]

- 5. Synthesis of fused-ring systems and diarylmethane flavonoids ... [pubs.rsc.org]

- 6. Prenylation of Flavanones by an Aromatic ... [mdpi.com]

Application Notes: Antimicrobial Activity of 7-Hydroxyflavanone

Introduction and Significance

7-Hydroxyflavanone is a flavonoid that can be sourced from plants like Spatholobus suberectus or produced by microbial strains such as the actinomycete Amycolatopsis sp. HSN-02 isolated from mining soil [1] [2]. Its significance lies in its potential as an alternative or complementary antimicrobial agent. Research demonstrates its efficacy against clinical isolates of Streptococcus pneumoniae*, suggesting utility in treating respiratory infections [2]. Furthermore, when purified from *Amycolatopsis sp., it exhibited 45.04% control efficacy against Cercospora leaf spot disease in tomato plants caused by Septoria lycopersici, highlighting its potential as a biocontrol agent to reduce reliance on chemical fungicides [1] [3].

Experimental Protocols

2.1. In Vitro Antimicrobial Susceptibility Testing This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against bacterial pathogens like Streptococcus pneumoniae [2].

Materials:

- Test Compound: this compound (e.g., sourced from chemical suppliers like BioCrick [2]).

- Microorganisms: Clinical isolates of the target pathogen.

- Culture Media: Appropriate agar and broth media (e.g., Mueller-Hinton Agar/Broth).

- Equipment: Sterile test tubes, micropipettes, incubator.

Procedure:

- Preparation of Stock Solution: Dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL) [2].

- Broth Dilution: Perform serial two-fold dilutions of the stock solution in sterile broth medium in test tubes.

- Inoculation: Standardize the bacterial inoculum to approximately (5 \times 10^5) CFU/mL and add it to each tube containing the diluted compound.

- Incubation: Incubate the tubes at the optimal temperature for the test microorganism (e.g., 35±2°C for 18-24 hours).

- MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [2].

The workflow for this assay is outlined below.

2.2. In Vivo Efficacy Model for Bacterial Infection This protocol assesses the therapeutic potential of this compound in a live animal model [2].

Materials:

- Animals: Specific pathogen-free mice (e.g., 6-8 weeks old).

- Infection Strain: A clinical isolate of Streptococcus pneumoniae.

- Test Compound: this compound.

Procedure:

- Infection: Inoculate mice with a lethal dose of Streptococcus pneumoniae via intranasal or intraperitoneal administration.

- Treatment: Administer this compound (e.g., at 1 mg/mouse) via a suitable route (e.g., intraperitoneal) at a defined time post-infection.

- Sample Collection: At the end of the experiment, collect target organs (e.g., lungs) and blood samples.

- Bacterial Load Count: Homogenize the lung tissue and perform serial dilutions. Plate the dilutions on agar plates to count the number of Colony Forming Units (CFU) after incubation.

- Toxicity Assessment: Use serum from blood samples to measure biochemical markers like alanine transaminase (ALT), aspartate transaminase (AST), urea, and creatinine to evaluate potential compound toxicity [2].

2.3. In Planta Biocontrol Assay for Fungal Disease This protocol evaluates the efficacy of this compound in controlling plant fungal diseases, such as Cercospora leaf spot caused by Septoria lycopersici in tomato plants [1] [3].

Materials:

- Plant Material: Tomato plants (Solanum lycopersicum).

- Fungal Pathogen: Septoria lycopersici.

- Test Compound: this compound purified from Amycolatopsis sp. HSN-02 fermentation broth.

Procedure:

- Plant Infection: Inoculate tomato plants with a spore suspension of S. lycopersici.

- Treatment: Apply the purified this compound to the infected plants. This is typically done in a greenhouse pot experiment.

- Incubation and Assessment: Monitor the plants for disease development. The control efficacy is calculated using a formula that compares the disease severity in treated plants to that in untreated, infected control plants. The reported control efficacy is 45.04 ± 1.30% [1] [3].

Data Summary and Quantitative Findings

The table below summarizes key quantitative data on the antimicrobial activity of this compound.

| Assay Type | Test Organism | Key Metric & Result | Experimental Context / Notes |

|---|---|---|---|

| In Vitro MIC [2] | Streptococcus pneumoniae (clinical isolates) | MIC: 50 - 500 μg/mL | Agar macrodilution method; activity varied by isolate. |

| In Vivo Efficacy [2] | Streptococcus pneumoniae in mice | Significant reduction of bacterial load in lungs (p<0.01) | Dose: 1 mg/mouse; no signs of toxicity were reported. |

| In Planta Biocontrol [1] [3] | Septoria lycopersici (on tomato plants) | Control Efficacy: 45.04% ± 1.30% | Greenhouse pot experiment; suppresses Cercospora leaf spot. |

Potential Mechanisms of Action

While the exact mechanism of this compound is an area of ongoing research, studies on related flavonoids provide strong clues. The general antibacterial mechanisms of flavonoids are multi-faceted, and this compound may act through one or more of the following pathways [4]:

- Inhibition of Biofilm Formation: Many flavonoids interfere with the formation of bacterial biofilms, which are critical for pathogen virulence and antibiotic resistance [4].

- Disruption of Cell Membranes: Some flavonoids can damage the bacterial cell membrane, increasing its permeability and leading to cell death [4].

- Inhibition of Virulence Factors: Compounds may attenuate pathogenicity by inhibiting the production or activity of specific virulence factors, such as toxins [4].

- Enzyme Inhibition: Flavonoids can target essential bacterial enzymes, such as ATP synthase or DNA gyrase, disrupting vital cellular processes [4].

A summary of these potential mechanisms is illustrated in the following diagram.

Synthesis of Derivatives

Research indicates that synthesizing derivatives of this compound, such as isoxazoles and acrylates, can yield compounds with significantly enhanced antimicrobial activity compared to the parent molecule. Some of these synthetic derivatives have shown higher potency than standard drugs in preliminary studies, making this a promising strategy for developing novel antimicrobial agents [5].

References

- 1. Efficacy of Antimicrobial -Hydroxyflavone Derived from... 7 [pmc.ncbi.nlm.nih.gov]

- 2. - 7 | CAS... | Manufacturer BioCrick Hydroxyflavanone [biocrick.com]

- 3. Efficacy of Antimicrobial -Hydroxyflavone Derived from... 7 [mdpi.com]

- 4. Research Progress on the Antibacterial Activity of Natural ... [mdpi.com]

- 5. Facile synthesis and docking studies of 7 - hydroxyflavanone ... [link.springer.com]

Application Notes & Protocols: Investigating 7-Hydroxyflavanone in H9c2 Cardiomyoblast Models

Introduction to 7-Hydroxyflavanone

This compound is a flavonoid compound belonging to the flavanone subclass, characterized by a 15-carbon skeleton structure arranged as two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic pyran ring (C-ring). This specific flavonoid has gained significant research interest due to its multidirectional biological activity, including documented antioxidant, anti-inflammatory, and potential cardioprotective properties. The 7-hydroxy position on the A-ring is particularly significant for its biological activity, influencing both its reactivity and metabolic fate in biological systems. As with many flavonoid compounds, practical pharmaceutical application of this compound faces challenges related to its low solubility, inefficient transport across biological membranes, and stability limitations that can restrict its bioavailability and efficacy [1].

Recent research has focused on understanding how structural modifications, including microbial biotransformation, might enhance the therapeutic potential of this compound and similar flavonoids. Microbial transformation using various fungal species has been shown to produce structurally diverse metabolites with potentially improved biological activities and physicochemical properties. These transformations include reactions such as carbonyl group reduction, hydroxylation at various positions, O-methylation, and dehydrogenation of the pyran ring, all of which can significantly alter the compound's biological effects [1]. The investigation of these transformed metabolites in cardiac-relevant model systems like H9c2 cardiomyoblasts represents an emerging area of research with significant implications for cardiovascular drug development.

H9c2 Cardiomyoblast Model System

Model Characteristics and Applications

The H9c2 cell line, derived from embryonic rat ventricular tissue, has emerged as a valuable in vitro model for cardiovascular research, toxicology screening, and mechanistic studies of cardiac biology. This model system offers several advantages over primary cardiomyocytes, including ease of culture, genetic stability, and reproducibility across laboratories and experiments. When subjected to specific differentiation protocols, H9c2 cardiomyoblasts undergo morphological and biochemical changes that result in a cardiomyocyte-like phenotype characterized by elongated, multinucleated cells expressing cardiac-specific markers [2] [3]. This differentiated state more closely resembles adult cardiomyocytes in both functional properties and signaling pathway activation, making it particularly suitable for investigating compound effects in a cardiac-relevant context.

The transition from proliferating cardiomyoblasts to differentiated cardiomyocyte-like cells involves significant proteomic reprogramming and activation of cardiac-specific genetic programs. Quantitative proteomic studies have revealed that H9c2 differentiation follows a 'function follows form' model, whereby early alterations in structural proteins enable subsequent changes relevant to characteristic cardiomyocyte physiology [3]. During this process, cells demonstrate increased expression of cardiac markers including myosin heavy chain (MYH) and cardiac troponin I (TNNI), along with morphological changes toward greater cell length-to-diameter ratios and reduced proliferation rates [3]. These characteristics make the differentiated H9c2 model particularly appropriate for investigating the effects of this compound and its metabolites on cardiac-specific functions and signaling pathways.

Standard Differentiation Protocol

Cell Culture Conditions: Plate H9c2 cardiomyoblasts on collagen-I coated culture vessels and maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂ until 70-80% confluent [2] [3].

Differentiation Induction: Switch confluent cells to differentiation medium consisting of DMEM with 2% horse serum and 1% penicillin/streptomycin, supplemented with all-trans retinoic acid (final concentration typically 10-100 nM, optimized for specific laboratory conditions) [3].

Differentiation Timeline: Maintain cells in differentiation medium for 5-6 days, changing media every 48 hours to ensure nutrient availability and consistent retinoic acid concentration [2] [3].

Validation of Differentiation: Assess differentiation efficiency through morphological examination (elongated, multinucleated cells), immunofluorescence detection of cardiac markers (MYH, TNNI), and immunoblot analysis confirming increased expression of cardiac-specific proteins compared to undifferentiated controls [3].

Experimental Results & Mechanistic Insights

Antioxidant Effects and Signaling Mechanisms

Research on this compound in H9c2 cardiomyoblast models has revealed several important mechanistic pathways through which this compound and its metabolites exert biological effects. The antioxidant properties of this compound have been particularly well-documented, with studies showing that microbial transformation can produce metabolites with significantly enhanced radical-scavenging activity compared to the parent compound [1]. These antioxidant effects are mechanistically important in cardiovascular systems, where oxidative stress contributes significantly to pathological conditions including cardiac hypertrophy, apoptosis, and heart failure. In H9c2 models, these antioxidant properties may modulate key cardioprotective signaling pathways, including those involving Akt and Erk1/2 phosphorylation, which are known to promote cell survival and inhibit apoptosis in cardiomyocytes [2].

Additionally, this compound has demonstrated effects on gene expression profiles relevant to cardiac hypertrophy and apoptosis. In differentiated H9c2 cardiomyotubes, mechanical stretching protocols (used to simulate workload-induced stress) have been shown to activate both hypertrophic and anti-apoptotic responses under specific conditions, with signaling pathways that may be modulated by flavonoid intervention [2]. Specifically, optimal mechanical loading conditions (low strain: 2.7% elongation; low frequency: 0.25 Hz; intermediate duration: 12 hours) resulted in increased IGF-1 isoform expression, enhanced Akt and Erk1/2 phosphorylation, and downregulation of pro-apoptotic factors including FoxO, Fuca, Atrogin-1, and IL-6 [2]. These findings suggest potential synergistic effects between mechanical conditioning and pharmacological interventions with compounds like this compound in promoting cardioprotective adaptive responses.

Quantitative Experimental Data

Table 1: Characterization Data for this compound and Selected Metabolites

| Compound | Molecular Formula | Melting Point (°C) | Major IR Absorptions (cm⁻¹) | HRESI-MS [M+H]+ (m/z) |

|---|---|---|---|---|

| This compound (1) | C₁₅H₁₂O₃ | 188-190 | 3413 (O-H), 1651 (C=O), 1577 (C-C aromatic) | 241.0860 (calc. 241.0865) |

| Metabolite 2 | C₁₆H₁₄O₃ | Data from source | Data from source | Data from source |

| Metabolite 3 | C₁₆H₁₄O₄ | Data from source | Data from source | Data from source |

| Metabolite 4 | C₁₅H₁₄O₃ | Data from source | Data from source | Data from source |

| Metabolite 5 | C₁₅H₁₄O₄ | Data from source | Data from source | Data from source |

| Metabolite 6 | C₁₅H₁₀O₃ | Data from source | Data from source | Data from source |

Note: Complete characterization data for metabolites 2-6 are available in the original research publication [1].

Table 2: Effects of Mechanical Stretching Protocols on H9c2 Gene Expression

| Gene Category | Gene/Factor | High Strain/Short Duration | Low Strain/Intermediate Duration | Low Strain/Long Duration |

|---|---|---|---|---|

| IGF-1 Isoforms | IGF-1Ea | ↑ (p<0.05) | ||

| IGF-1Eb | ↑ (p<0.05) | |||

| Myogenic Regulatory Factors | MyoD | ↓ (p<0.05) | ||

| Myogenin | ↓ (p<0.05-0.001) | |||

| MRF4 | ↓ (p<0.05) | |||

| Pro-apoptotic Factors | FoxO | ↓ (p<0.05) | ||

| Fuca | ↓ (p<0.05-0.001) | |||

| Atrophy-related | Atrogin-1 | ↓ (p<0.05) | ||

| Inflammatory | IL-6 | ↓ (p<0.05-0.001) |

Note: This table summarizes stretching protocol effects on gene expression; this compound may modulate these responses [2].

Experimental Protocols

H9c2 Cell Culture and Differentiation

4.1.1 Materials and Reagents

- H9c2 cell line (rat cardiomyoblasts, ATCC)

- Dulbecco's Modified Eagle Medium (DMEM)

- Fetal bovine serum (FBS) and horse serum

- Penicillin/streptomycin solution (100X)

- All-trans retinoic acid (RA)

- Collagen-I coated culture plates (e.g., Flexcell plates for mechanical studies)

- Phosphate-buffered saline (PBS), trypsin-EDTA solution

- Dimethyl sulfoxide (DMSO) for compound solubilization

4.1.2 Procedure

Culture Maintenance: Grow H9c2 cardiomyoblasts in growth medium (DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere until 70-80% confluent [2] [3].

Differentiation Initiation: Switch confluent cells to differentiation medium (DMEM with 2% horse serum, 1% penicillin/streptomycin, and 10-100 nM all-trans retinoic acid) [3].

Medium Replacement: Replace with fresh differentiation medium every 48 hours for 5-6 days to maintain nutrient availability and consistent RA concentration.

Differentiation Validation: Confirm successful differentiation by assessing:

- Morphological changes (elongated, multinucleated cells) using phase contrast microscopy

- Increased expression of cardiac markers (MYH, TNNI) via immunoblotting or immunofluorescence

- Increased length-to-diameter ratio of cells compared to undifferentiated controls [3]

This compound Treatment and Assessment

4.2.1 Compound Preparation

- Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM concentration).

- Dilute stock solution in culture medium to achieve desired working concentrations (typically 1-100 μM), ensuring DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.

- Prepare fresh treatment solutions immediately before use, protected from light when necessary.

4.2.2 Treatment Protocol

- Apply this compound treatments to differentiated H9c2 cardiomyotubes for predetermined time periods (e.g., 24-72 hours) based on experimental objectives.

- Include appropriate controls in all experiments:

- Vehicle control (0.1% DMSO in culture medium)

- Positive controls relevant to specific assays (e.g., known antioxidants for oxidative stress assays)

- For mechanical stretching experiments, utilize Flexcell FX-4000 strain unit or similar system with parameters mimicking physiological conditions (e.g., 2.7% elongation, 0.25 Hz frequency, 12-hour duration) [2].

- Harvest cells for analysis 12-24 hours after completion of treatment or mechanical stimulation to assess gene expression and signaling responses [2].

4.2.3 Assessment Methods

- Gene Expression Analysis: Extract total RNA using appropriate reagents (e.g., NucleoZOL), perform reverse transcription, and analyze gene expression by real-time PCR for targets of interest (IGF-1 isoforms, myogenic factors, pro-apoptotic factors) [2].

- Protein Analysis: Prepare cell lysates for immunoblot analysis of key signaling proteins (phospho-Akt, phospho-Erk1/2, total Akt, total Erk1/2) and cardiac markers (MYH, TNNI) [2] [3].

- Viability and Apoptosis Assessment: Utilize assays such as MTT, WST-1, or similar for viability, and caspase activity assays or Annexin V staining for apoptosis assessment.

- Antioxidant Activity: Evaluate intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) and assess antioxidant enzyme activities as appropriate.

Visualization of Signaling Pathways and Workflows

This compound Mechanisms in H9c2 Cells

Figure 1: this compound-Mediated Signaling in H9c2 Cardiomyocytes

This diagram illustrates the proposed mechanisms through which this compound may exert protective effects in H9c2 cardiomyocytes. The compound directly reduces oxidative stress, which leads to increased IGF-1 expression and subsequent activation of Akt and Erk1/2 signaling pathways. These pathways then inhibit pro-apoptotic factors (FoxO, Fuca), atrophy markers (Atrogin-1), and inflammatory factors (IL-6), ultimately promoting a hypertrophic, anti-apoptotic response that enhances cell survival and maintenance [2] [1].

Experimental Workflow for H9c2 Studies

Figure 2: Experimental Workflow for this compound H9c2 Studies

This workflow outlines the key steps for investigating this compound effects in H9c2 cardiomyoblast models, beginning with cell culture and differentiation through retinoic acid treatment, followed by differentiation validation using morphological and molecular markers. The core experimental phase involves this compound treatment with optional mechanical stretching to simulate physiological stress conditions. Finally, comprehensive molecular and functional analyses assess compound effects on gene expression, protein signaling, viability, apoptosis, and oxidative stress parameters [2] [3].

Conclusion and Research Applications

The investigation of This compound in H9c2 cardiomyoblast models provides valuable insights into the potential cardioprotective effects of this flavonoid compound and its metabolites. The H9c2 model system offers a physiologically relevant platform for screening flavonoid bioactivity, investigating mechanisms of action, and identifying potential therapeutic applications for cardiovascular conditions. Current evidence suggests that this compound and its microbial transformation products exhibit enhanced antioxidant properties and may modulate key cardioprotective signaling pathways involving Akt and Erk1/2 phosphorylation, potentially leading to anti-apoptotic and hypertrophic responses that could be beneficial in specific pathological contexts [2] [1].

Future research directions should include more comprehensive dose-response studies with this compound and its isolated metabolites, investigation of potential synergistic effects with mechanical conditioning, and examination of these compounds in pathological model systems relevant to cardiac hypertrophy, heart failure, and ischemia-reperfusion injury. Additionally, further exploration of the metabolic fate of this compound in cardiac cells and the identification of specific molecular targets would significantly advance our understanding of its mechanism of action and therapeutic potential. The protocols and application notes presented here provide a solid methodological foundation for these continued investigations at the intersection of natural products chemistry and cardiovascular pharmacology.

References

Comprehensive Application Notes: Microbial Metabolism Pathways of 7-Hydroxyflavanone

Introduction and Biological Significance

7-Hydroxyflavanone (7-HF) represents a significant flavonoid compound that serves as an excellent model substrate for investigating microbial biotransformation pathways. This compound features a flavanone skeleton with a hydroxyl group at the C-7 position, which makes it particularly susceptible to various enzymatic modifications by microbial systems. Microbial transformation has emerged as a powerful biocatalytic tool for structural modification of flavonoid compounds, often yielding metabolites that are challenging to synthesize through conventional chemical methods. These biotransformations are not only crucial for understanding the metabolic fate of flavonoids in biological systems but also for generating novel derivatives with enhanced bioactivities and improved physicochemical properties.

The strategic importance of studying this compound metabolism stems from several factors. First, the compound serves as a structural precursor to numerous biologically active flavonoids found in nature. Second, microbial systems—particularly fungi and recombinant bacteria—possess diverse enzymatic machineries capable of performing regioselective modifications that are often difficult to achieve chemically. These modifications include hydroxylation, reduction, oxidation, methylation, glycosylation, and sulfation, among others. Research has demonstrated that most microbial transformation products of this compound exhibit significantly stronger antioxidant properties compared to the parent compound, highlighting the potential of these biotransformations to enhance bioactivity [1] [2].

Detailed Metabolic Pathways of this compound

Phase I Transformations: Structural Modifications

Phase I transformations involve direct modifications of the this compound structure through oxidation-reduction reactions and hydrolytic processes. Microbial enzymes catalyze these reactions, leading to the introduction or unmasking of functional groups. The primary Phase I transformations observed in this compound include:

Carbonyl Reduction: Multiple fungal species, including Aspergillus niger strains, perform reduction of the carbonyl group at C-4, yielding the corresponding flavan-4-ol derivatives. This reaction demonstrates interesting stereoselectivity patterns, with different fungal species producing distinct stereoisomers. For instance, A. niger KB catalyzes the reduction of this compound to yield racemic 7-hydroxyflavan-4-ol, while A. ochraceus 456 produces the optically pure (+)-2,4-trans-7-hydroxyflavan-4-ol [1] [3]. The reduction mechanism involves NADPH-dependent carbonyl reductases that transfer hydride ions to the carbonyl carbon.

Dehydrogenation: Several Aspergillus strains, particularly A. niger KB, catalyze the dehydrogenation of the C2-C3 single bond, converting this compound to 7-hydroxyflavone [1] [4]. This transformation involves the removal of two hydrogen atoms from the flavanone structure, creating a double bond between C-2 and C-3 and resulting in a planar flavonoid structure with extended conjugation. The reaction is catalyzed by flavanone dehydrogenase enzymes that utilize NAD+ as a cofactor.

Ring Hydroxylation: Various fungal species introduce hydroxyl groups at different positions of the flavanone nucleus. Cunninghamella blakesleeana performs hydroxylation at C-6 and C-8 positions, while Mortierella zonata introduces hydroxyl groups at C-8 and C-4' positions [5]. Mucor ramannianus catalyzes hydroxylation at C-3' and C-4' positions, producing 7,3',4'-trihydroxyflavanone [5]. These reactions are typically catalyzed by cytochrome P450 monooxygenases that incorporate one atom of molecular oxygen into the substrate while reducing the other to water.

Phase II Transformations: Conjugation Reactions

Phase II transformations involve conjugation reactions where microbial systems attach polar groups to the Phase I metabolites or directly to the parent compound. These reactions significantly enhance the water solubility of the flavonoid metabolites and often modify their biological activity. The principal Phase II transformations include:

Sulfation: Several fungal species, including Cunninghamella blakesleeana and Mortierella zonata, catalyze the sulfation of this compound and its hydroxylated metabolites [5]. The reaction occurs primarily at the C-7 hydroxyl group, though other hydroxyl groups may also be sulfated. Sulfation is catalyzed by sulfotransferase enzymes that transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor hydroxyl group. This conjugation reaction dramatically increases the water solubility of the flavonoid metabolites.

O-Methylation: Penicillium chermesinum 113 catalyzes the O-methylation of this compound, producing 7-methoxyflavanone [1]. In some cases, methylation occurs concurrently with hydroxylation at C-3' and C-4' positions. Methylation is mediated by O-methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor. This reaction is particularly significant as it mimics a common metabolic modification in mammalian systems.

Glycosylation: Various fungal species, including Beauveria bassiana and Rhizopus oryzae, catalyze the glycosylation of this compound and its hydroxylated derivatives [5]. The most common glycosylation pattern involves attachment of glucose or 4-O-methylglucopyranoside to the C-7 hydroxyl group. Glycosylation is catalyzed by glycosyltransferases that utilize UDP-sugars as donor molecules. This conjugation reaction enhances the solubility and stability of the flavonoid metabolites.

Table 1: Phase I Microbial Transformations of this compound

| Transformation Type | Microorganism | Products Formed | Key Enzymes Involved |

|---|---|---|---|

| Carbonyl Reduction | Aspergillus niger KB | 7-Hydroxyflavan-4-ol | Carbonyl reductases |

| Dehydrogenation | Aspergillus niger KB | 7-Hydroxyflavone | Flavanone dehydrogenases |

| Hydroxylation at C-6 | Cunninghamella blakesleeana | 6,7-Dihydroxyflavanone | Cytochrome P450 monooxygenases |

| Hydroxylation at C-8 | Mortierella zonata | 7,8-Dihydroxyflavanone | Cytochrome P450 monooxygenases |

| Hydroxylation at C-4' | Mortierella zonata, Aspergillus alliaceus | 7,4'-Dihydroxyflavanone | Cytochrome P450 monooxygenases |

| Hydroxylation at C-3' | Mucor ramannianus | 7,3',4'-Trihydroxyflavanone | Cytochrome P450 monooxygenases |

Table 2: Phase II Microbial Transformations of this compound

| Transformation Type | Microorganism | Products Formed | Key Enzymes Involved |

|---|---|---|---|

| Sulfation | Cunninghamella blakesleeana | Flavanone 7-sulfate | Sulfotransferases |

| Sulfation | Mortierella zonata | 8-Hydroxyflavanone 7-sulfate | Sulfotransferases |

| O-Methylation | Penicillium chermesinum 113 | 7-Methoxyflavanone | O-Methyltransferases |

| Glycosylation | Beauveria bassiana | Flavanone 7-O-β-D-4-O-methylglucopyranoside | Glycosyltransferases |

| Glycosylation | Rhizopus oryzae | Flavanone 7-O-β-D-glucopyranoside | Glycosyltransferases |

Experimental Protocols

Fungal Biotransformation System

The fungal biotransformation protocol utilizes various Aspergillus, Penicillium, and other fungal species to transform this compound through diverse metabolic pathways. The following detailed protocol ensures optimal transformation efficiency and product yield:

Microbial Strains and Culture Conditions: The fungal strains Aspergillus niger KB, A. niger 13/5, A. ochraceus 456, Penicillium chermesinum 113, Cunninghamella blakesleeana (ATCC 8688a), Mortierella zonata (ATCC 13309), Beauveria bassiana (ATCC 7159), and Mucor ramannianus (ATCC 9628) are maintained on potato dextrose agar (PDA) slants at 4°C [1] [5]. For pre-culture preparation, transfer a loopful of spores from fresh slants (7-day-old cultures) to 100 mL Erlenmeyer flasks containing 20 mL of sterile liquid medium. The medium composition for Aspergillus and Penicillium species consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH₂PO₄ (5 g/L), and NaCl (5 g/L), adjusted to pH 6.5 before sterilization [1]. For other fungal species, use malt extract broth (20 g/L) adjusted to pH 6.8. Incubate the pre-cultures on a rotary shaker at 120 rpm and 28°C for 48 hours to obtain actively growing mycelia.

Biotransformation Procedure: Add this compound (dissolved in dimethyl sulfoxide, DMSO) to the pre-cultures to achieve a final substrate concentration of 0.1-0.5 mg/mL [1] [5]. The final concentration of DMSO should not exceed 1% (v/v) to avoid microbial inhibition. Incubate the biotransformation cultures under optimal conditions (28°C, 120 rpm) for periods ranging from 3 to 14 days, depending on the microorganism and desired transformation. Monitor the reaction progress daily using thin-layer chromatography (TLC) on silica gel plates with fluorescent indicator F₂₅₄, using hexane-ethyl acetate (7:3) or dichloromethane-ethyl acetate (1:1) as mobile phases [1]. Visualize the spots under UV light (254 and 365 nm) and by spraying with 1% vanillin-sulfuric acid reagent followed by heating at 105°C.

Process Optimization: For scale-up transformations, use 1-L Erlenmeyer flasks containing 250 mL of medium and increase the substrate concentration to 1.0 mg/mL [1]. Optimize aeration by increasing the shaking speed to 150 rpm or using baffled flasks. To enhance product yields, consider fed-batch addition of the substrate, particularly when transforming high concentrations of this compound.

Recombinant Bacterial System

Recombinant Escherichia coli systems expressing heterologous enzymes offer an alternative approach for specific biotransformation of this compound. These systems provide the advantage of regioselective transformations and easier genetic manipulation:

Strain Construction and Culture Conditions: For the expression of cyanobacterial cytochrome P450 CYP110E1, amplify the gene from Nostoc sp. strain PCC 7120 and clone it into the pRED vector containing the RhFRed reductase domain sequence from Rhodococcus sp. NCIMB 9784 P450RhF (CYP116B2) [6]. The resulting plasmid (pCYP110E1-Red) is transformed into E. coli BL21(DE3) competent cells. For bioreactor applications, prepare the expression host E. coli JM109 carrying plasmid pBS2072B, which contains the modified biphenyl dioxygenase genes [bphA1(2072)A2A3A4] and bphB gene from Pseudomonas pseudoalcaligenes KF707 [7]. Grow the recombinant E. coli strains in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (ampicillin, 150 μg/mL) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Induction and Biotransformation: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM along with δ-aminolevulinic acid (0.5 mM) as a heme precursor for P450 expression [6]. Continue incubation for an additional 16-20 hours at 25°C to allow proper protein folding and heme incorporation. Add this compound (dissolved in DMSO) to the induced cultures to a final concentration of 0.2 mg/mL. Incubate the biotransformation cultures at 30°C with shaking at 150 rpm for 24-72 hours. For the biphenyl dioxygenase system, culture the recombinant E. coli cells in M9 minimal medium supplemented with 0.5% glycerol and 0.1% yeast extract at 30°C until mid-log phase before adding the substrate [7].

Analytical Characterization Methods

Extraction and Isolation

Efficient extraction and purification protocols are essential for the isolation and characterization of this compound metabolites from microbial transformation systems:

Extraction Procedure: Separate the microbial biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation at 8,000 × g for 15 minutes [1] [5]. Extract the filtrate (culture broth) three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate extracts and wash with distilled water to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extracellular metabolites. For intracellular metabolites, homogenize the microbial biomass in methanol using a tissue homogenizer (for fungal mycelia) or sonicate on ice (for bacterial cells). Filter the methanolic extract and concentrate under reduced pressure.

Metabolite Separation: Dissolve the crude extract in a minimal volume of methanol and subject to column chromatography over silica gel (230-400 mesh) [1] [5]. Elute the column with stepwise gradients of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 0:100, v/v). Collect fractions (50-100 mL each) and monitor by TLC. Combine fractions with similar TLC profiles and evaporate to dryness. Further purify the partially purified metabolites by recrystallization from appropriate solvents (methanol, ethanol, or acetone) or by preparative thin-layer chromatography (PTLC) on silica gel GF₂₅₄ plates (0.5-1.0 mm thickness) using optimized mobile phases.

Chromatographic Separation and Structural Elucidation

Advanced analytical techniques are required for the comprehensive characterization of this compound metabolites:

HPLC Analysis: Perform HPLC analysis using a Waters 2690 instrument equipped with a Waters 996 photodiode array detector and ODS-2 column (4.6 × 250 mm, Waters) with a Guard-Pak Inserts μBondapak C18 pre-column [1]. Use the following gradient elution program at a flow rate of 1 mL/min: 0-7 min (10% A, 90% B), 7-10 min (50% A, 50% B), 10-13 min (60% A, 40% B), 13-15 min (70% A, 30% B), 15-20 min (80% A, 20% B), 20-30 min (90% A, 10% B), and 30-40 min (100% A), where eluent A is 80% acetonitrile in 4.5% formic acid solution and eluent B is 4.5% formic acid. Monitor the detection wavelength at 280 nm. Inject samples (10 μL) dissolved in methanol at a concentration of 1 mg/mL.

Spectroscopic Identification: Record 1H NMR and 13C NMR spectra using a Bruker Avance DRX 300 spectrometer at 300 MHz and 75 MHz, respectively [1]. Dissolve samples in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆) and use tetramethylsilane (TMS) as an internal standard. Obtain IR spectra using a Mattson IR 300 Thermo Nicolet spectrometer with KBr pellets. Acquire high-resolution mass spectra (HRMS) via electrospray ionization (ESI+) on a Waters LCT Premier XE mass spectrometer. Determine melting points using a Kofler block apparatus.

Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standard method for evaluating the antioxidant potential of this compound and its microbial metabolites:

Sample Preparation: Prepare stock solutions of this compound and its transformation products in methanol at a concentration of 1 mg/mL [1] [3]. Serially dilute these stock solutions to obtain concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 μg/mL. Prepare a fresh DPPH solution in methanol at a concentration of 0.1 mM, protected from light. Use ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT) as reference standards at the same concentration range.

Assay Procedure: Mix 1.0 mL of each sample solution with 2.0 mL of the DPPH solution in test tubes [1] [3]. Include a control containing 1.0 mL of methanol mixed with 2.0 mL of DPPH solution. Vortex the mixtures briefly and incubate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at 517 nm against a methanol blank using a UV-Vis spectrometer (e.g., Cintra 20 spectrometer). Perform each measurement in triplicate. Calculate the radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] × 100

where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of DPPH scavenging activity against the compound concentration and performing nonlinear regression analysis [1] [3]. Compare the IC₅₀ values of the metabolites with that of the parent this compound and standard antioxidants. Statistically analyze the data using one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test, considering p < 0.05 as statistically significant.

Structure-Activity Relationships

The antioxidant potency of this compound metabolites shows clear dependence on specific structural features:

Hydroxylation Pattern: Metabolites with additional hydroxyl groups, particularly at the C-3', C-4', C-5, C-6, and C-8 positions, demonstrate significantly enhanced antioxidant activity compared to the parent this compound [1] [5]. The position of hydroxylation profoundly influences activity, with ortho-dihydroxyl groups (catechol structure) in the B-ring showing particularly potent radical scavenging capability due to enhanced stabilization of the phenoxyl radical through hydrogen bonding and extended electron delocalization.

Conjugation Effects: Sulfated metabolites generally exhibit reduced antioxidant activity compared to their hydroxylated precursors, as the sulfate group decreases the hydrogen-donating ability of the phenol group [5]. In contrast, methylated metabolites show variable effects depending on the position of methylation. Methylation at the C-7 position typically reduces antioxidant activity, while methylation at other positions may have less pronounced effects or in some cases improve activity due to increased lipophilicity and membrane permeability.

Carbon Skeleton Modifications: Reduction of the carbonyl group to an alcohol (flavan-4-ols) generally moderately enhances antioxidant activity, possibly due to increased flexibility of the molecule and improved interaction with radical species [1] [3]. Conversely, dehydrogenation to form flavones typically maintains or slightly improves antioxidant activity, particularly when accompanied by additional hydroxyl groups.

Pathway Visualization and Experimental Workflow

Figure 1: Comprehensive Metabolic Pathways of this compound in Microbial Systems. This diagram illustrates the principal Phase I and Phase II transformation routes employed by various fungal species, along with the general impact on antioxidant activity.

Figure 2: Experimental Workflow for Microbial Transformation of this compound. This diagram outlines the comprehensive protocol from strain preparation through biotransformation, metabolite extraction, and bioactivity assessment.

Applications and Concluding Remarks

The microbial transformation of this compound represents a powerful approach for generating diverse flavonoid derivatives with enhanced biological activities. The extensive research on its metabolic pathways has revealed the remarkable capability of microorganisms to perform regioselective modifications that are challenging to achieve through conventional synthetic chemistry. These biocatalytic processes offer sustainable and environmentally friendly alternatives to chemical synthesis, aligning with the principles of green chemistry.

From a pharmaceutical perspective, the enhanced antioxidant activity observed in most microbial metabolites of this compound holds significant promise for drug development [1] [3]. The structure-activity relationships established through these studies provide valuable insights for rational drug design, particularly for developing potent antioxidants that could potentially mitigate oxidative stress-associated pathologies including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. Furthermore, the microbial transformation systems discussed herein serve as biocatalytic platforms that could be adapted for the structural modification of other flavonoid compounds.

Future directions in this field should focus on enzyme engineering to enhance the catalytic efficiency and selectivity of key transforming enzymes, metabolic engineering to create microbial cell factories for optimized production of valuable metabolites, and integration of omics technologies to comprehensively understand the genetic basis of these biotransformations. Additionally, expanding the biological evaluation of these metabolites beyond antioxidant activity to include other pharmacological properties would further unlock their therapeutic potential.

References

- 1. Microbial Transformations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Microbial transformations of this compound [academia.edu]

- 3. Microbial Transformations of 7-Methoxyflavanone [mdpi.com]

- 4. Microbial biotransformation of bioactive flavonoids [sciencedirect.com]

- 5. Bioconversion of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic synthesis of flavones and hydroxyl-small ... [microbialcellfactories.biomedcentral.com]

- 7. Enzymatic synthesis of novel antioxidant flavonoids by ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: 7-Hydroxyflavanone O-Methylation and Hydroxylation Reactions for Drug Development Applications

Introduction and Biological Context

Flavonoids represent a diverse class of polyphenolic compounds widely distributed in plants, where they function as pigments, phytoalexins, and stress response mediators. Among these, 7-hydroxyflavanone serves as a key structural scaffold for chemical modification through various biological and enzymatic systems. The functionalization of flavanones through O-methylation and hydroxylation reactions significantly alters their physicochemical properties, bioavailability, and biological activity profiles. These transformations are particularly valuable in pharmaceutical development, where subtle structural modifications can dramatically enhance therapeutic efficacy and drug-like properties while potentially reducing unwanted metabolism. Microbial and enzymatic systems provide regioselective modification capabilities that are often challenging to achieve through conventional chemical synthesis, making them invaluable tools for generating novel derivatives with optimized biological activities.

The interest in this compound derivatives stems from their broad spectrum of pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. However, the practical application of native flavonoids in pharmacy and medicine is often limited by challenges such as low solubility, inefficient transport across biological membranes, and metabolic instability. Biotransformation of flavonoid compounds represents a powerful approach to overcome these limitations by generating structurally diverse analogs with improved properties. The enzymatic systems of microorganisms can perform various chemical reactions, including carbonyl group reduction, ring hydroxylation, O-methylation, dehydrogenation, and glycosylation, enabling the production of novel compounds that are difficult to synthesize by conventional methods [1]. This document provides comprehensive application notes and detailed experimental protocols for conducting and analyzing this compound O-methylation and hydroxylation reactions, with emphasis on their application in drug development research.

Reaction Mechanisms and Biological Systems

O-Methylation Reactions and Enzymes

Enzyme Classification: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the flavanone structure. These enzymes are classified into two major categories based on their biochemical properties: caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs). COMTs are not dependent on metal ions and can catalyze a wide range of flavonoids, while CCoAOMTs are cation-dependent and typically smaller (23-27 kDa), often displaying specificity for flavonoids with adjacent hydroxyl groups [2] [3].

Regioselectivity Patterns: The position of O-methylation on the flavanone scaffold depends on enzyme specificity and substrate structure. Research has identified various OMTs with distinct regioselectivity: EnOMT1 from Eucalyptus nitida specifically catalyzes 7-O-methylation of pinocembrin to form pinostrobin [4], while CrOMT2 from Citrus reticulata demonstrates multifunctional capability, methylating 3'-, 5'-, and 7-hydroxyl groups of flavonoids with vicinal hydroxyl substitutions [3]. The presence of neighboring hydroxyl groups significantly influences methylation efficiency, with many OMTs preferentially methylating catechol-type (ortho-dihydroxy) functionalities.

Structural Requirements: Studies on substrate specificity reveal that certain OMTs require specific structural features for activity. For instance, some enzymes preferentially methylate 7-O-methylated precursors rather than unmethylated flavanones, indicating that methylation patterns may follow specific sequential pathways in biological systems [5]. Additionally, the saturation state of the C2-C3 bond influences enzyme recognition, with some OMTs showing distinct preferences for flavones versus flavanones.

Hydroxylation Reactions and Enzymes

Hydroxylase Diversity: Hydroxylation of flavanones is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and, in some cases, 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups at specific positions on the flavanone scaffold, most commonly at C-6, C-8, C-3', and C-4' positions. The CYP82D and CYP71D subfamilies have been identified as particularly important for flavonoid 6- and 8-hydroxylations in various plant species [2] [5].

Positional Specificity: Different hydroxylases display remarkable regioselectivity for specific positions on the flavanone core. For example, CYP82D33 and CYP82D62 from Lamiaceae species specifically catalyze 6-hydroxylation of flavones with 7-O-methoxylation, but show minimal activity against unmethylated substrates [5]. This substrate requirement suggests that in some biological systems, hydroxylation follows initial methylation steps, creating coordinated metabolic pathways.

Microbial Hydroxylation Capabilities: Filamentous fungi, particularly Aspergillus and Penicillium species, possess diverse hydroxylation activities toward flavanones. Aspergillus ochraceus 456 catalyzes hydroxylation at the C-4' position of 7-methoxyflavanone, while also performing carbonyl reduction [6] [7]. These microbial transformation systems provide valuable tools for generating hydroxylated flavanone derivatives that may be difficult to produce synthetically.

The following diagram illustrates the key O-methylation and hydroxylation reactions for this compound and the relationship between these transformations:

Figure 1: Reaction network of this compound transformations showing key O-methylation and hydroxylation pathways

Experimental Protocols

Microbial Transformation of this compound

3.1.1 Materials and Equipment

- Substrate: Racemic this compound (purity ≥95%, commercially available)

- Microbial Strains: Aspergillus niger KB, Aspergillus ochraceus 456, Penicillium chermesinum 113 [1] [6]

- Culture Media: Sabouraud dextrose broth (SDB) or potato dextrose broth (PDB)

- Incubation Equipment: Rotary shaker incubator, sterile culture flasks, autoclave

- Extraction Supplies: Ethyl acetate, dichloromethane, anhydrous sodium sulfate, separation funnel

- Monitoring Equipment: TLC plates (SiO₂, DC Alufolien Kieselgel 60 F₂₅₄), HPLC system with photodiode array detector

3.1.2 Step-by-Step Procedure

Culture Preparation:

- Inoculate 100 mL of sterile SDB or PDB in a 500 mL Erlenmeyer flask with the desired microbial strain from maintenance slants.

- Incubate at 28°C for 48 hours on a rotary shaker at 120 rpm to establish robust pre-cultures.

Biotransformation Reaction:

- Add 100 mg of this compound dissolved in 1 mL of dimethyl sulfoxide (DMSO) to 500 mL of active culture in a 2 L baffled flask.

- Maintain control flasks with substrate but no microorganisms to account for non-biological transformations.

- Incubate at 28°C with continuous shaking at 120 rpm for 6-9 days, monitoring daily by TLC.

Reaction Monitoring:

- Withdraw 1 mL aliquots daily, extract with equal volume of ethyl acetate, and analyze by TLC using hexane:ethyl acetate (7:3) or dichloromethane:ethyl acetate (1:1) mobile phases.

- Visualize spots under UV light (254 nm and 365 nm) and by spraying with ceric sulfate reagent followed by heating.

Product Extraction:

- After optimal incubation (typically 6-9 days), filter the culture through cheesecloth to separate mycelia from broth.

- Extract the filtrate three times with equal volumes of ethyl acetate, combining the organic phases.

- Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40°C.

Product Purification:

- Dissolve the crude extract in minimal dichloromethane and purify by column chromatography on silica gel (230-400 mesh) using gradient elution with hexane:ethyl acetate (from 9:1 to 7:3).

- Monitor fractions by TLC, combine similar fractions, and evaporate to obtain pure transformation products.

3.1.3 Optimization Notes

- Substrate Concentration: Higher substrate concentrations (>0.5 mg/mL) may inhibit microbial growth or saturate enzyme systems.

- Time Course: Optimal transformation yields are typically achieved between 6-9 days, with earlier time points favoring primary metabolites and later time points potentially yielding sequential transformation products.

- Oxygenation: Adequate aeration through shaking is critical for oxidative reactions including hydroxylation and dehydrogenation.

Enzymatic O-Methylation Using Recombinant O-Methyltransferases

3.2.1 Materials and Equipment

- Enzyme Source: Recombinant EnOMT1, CrOMT2, or other flavonoid OMTs expressed in E. coli or yeast systems [4] [3]

- Substrates: this compound, S-adenosyl-L-methionine (SAM)

- Buffers: Tris-HCl buffer (50 mM, pH 7.5-8.5), purification buffers with imidazole for His-tagged enzymes

- Equipment: Spectrophotometer, HPLC system, protein purification system

3.2.2 Step-by-Step Procedure

Enzyme Preparation:

- Express recombinant OMT in E. coli BL21(DE3) using appropriate expression vectors with inducible promoters.

- Purify enzymes using affinity chromatography (Ni-NTA for His-tagged proteins) following standard protocols.

- Determine protein concentration by Bradford assay and confirm purity by SDS-PAGE.

Standard Assay Conditions:

- Prepare reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 50 μM flavanone substrate, 100 μM SAM, and appropriate amount of enzyme (typically 10-100 μg) in a total volume of 500 μL.

- Incubate at 37°C for 30-60 minutes with gentle shaking.

- Terminate reactions by adding 100 μL of 1 M HCl or 500 μL of ice-cold methanol.

Product Extraction and Analysis:

- Extract reaction mixtures with equal volumes of ethyl acetate, evaporate organic phases under nitrogen stream.

- Resuspend residues in methanol for HPLC or LC-MS analysis.

- Analyze using C18 reverse-phase column with acetonitrile-water gradient and detection at 280-290 nm.

3.2.3 Kinetic Characterization

- Determine apparent K~m~ and V~max~ values by varying substrate concentration (1-100 μM) while maintaining saturating SAM concentration (100-500 μM).

- Calculate kinetic parameters using Michaelis-Menten or Lineweaver-Burk plots from initial velocity measurements.

Analytical Methods and Characterization

Chromatographic Separation and Analysis

TLC Analysis: Use silica gel plates with fluorescent indicator with developing systems including hexane:ethyl acetate (7:3), dichloromethane:ethyl acetate (1:1), or toluene:diethyl ether (4:1). R~f~ values for this compound and its derivatives typically range from 0.2 to 0.8 depending on the solvent system [1].

HPLC Conditions:

- Column: ODS-2 column (4.6 × 250 mm) with Guard-Pak Inserts μBondapak C~18~ pre-column

- Mobile Phase: Gradient elution using 80% acetonitrile in 4.5% formic acid (eluent A) and 4.5% formic acid (eluent B)

- Gradient Program: 0-7 min (10% A), 7-10 min (50% A), 10-13 min (60% A), 13-15 min (70% A), 15-20 min (80% A), 20-30 min (90% A), 30-40 min (100% A)

- Flow Rate: 1 mL/min

- Detection: Photodiode array detector, wavelength 280 nm [1]

LC-MS Analysis: Employ high-resolution mass spectrometry with electrospray ionization (ESI) for accurate mass determination. Characteristic mass shifts include +14 amu for methylation and +16 amu for hydroxylation.

Structural Elucidation Techniques

NMR Spectroscopy: Record ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) spectra in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆). Key chemical shift changes include:

- C-4 carbon: δ = 193.1 ppm in this compound shifts to δ = 65.6 ppm upon carbonyl reduction [6]

- O-methyl groups: Characteristic signals at δ = 3.7-3.9 ppm in ¹H NMR and δ = 55-57 ppm in ¹³C NMR

- Aromatic protons: Pattern changes indicate position of new hydroxyl or methoxyl groups

IR Spectroscopy: Characteristic absorption bands include:

- Carbonyl stretch: 1651-1680 cm⁻¹

- Hydroxyl groups: 3200-3600 cm⁻¹ (broad)

- Aromatic C=C: 1570-1600 cm⁻¹

- Methoxyl groups: 2830-2860 cm⁻¹

Data Interpretation and Optimization

Quantitative Analysis of Transformation Products

Table 1: Yield and antioxidant activity of this compound transformation products

| Transformation Product | Microorganism/Enzyme | Yield (%) | DPPH Scavenging Activity | Key Structural Features |

|---|---|---|---|---|

| 7-Methoxyflavanone | A. niger, OMTs | 76-95% [6] | Lower than substrate [1] | 7-O-methylation |

| 3',4'-Dihydroxy-7-methoxyflavanone | A. ochraceus | 2.3-5.3% [6] | Higher than substrate [1] | B-ring dihydroxylation |

| 7-Hydroxyflavan-4-ol | A. niger KB | 70-85% [1] | Higher than substrate [1] | Carbonyl reduction |

| 5,7-Dihydroxyflavan-4-ol | A. niger | 60-75% [1] | Higher than substrate [1] | Reduction + A-ring hydroxylation |

| 4'-Hydroxy-7-methoxyflavone | A. ochraceus 456 | 2.3-2.5% [6] | Higher than substrate [1] | Dehydrogenation + B-ring hydroxylation |

Kinetic Parameters of O-Methyltransferases

Table 2: Kinetic parameters of characterized O-methyltransferases for flavanone substrates

| Enzyme | Source | Substrate | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (μM⁻¹s⁻¹) | Optimal pH | Position Specificity |

|---|---|---|---|---|---|---|---|

| EnOMT1 | E. nitida | Pinocembrin | 2.05 ± 0.16 [4] | 0.1 [4] | 0.05 [4] | 7.5-8.5 | 7-O-methylation |

| CrOMT2 | C. reticulata | Luteolin | 7.6 ± 0.8 [3] | 0.02 [3] | 0.0027 [3] | 8.0-9.0 | 3'/5'/7-O-methylation |

| CrOMT2 | C. reticulata | Tricetin | 8.7 ± 1.1 [3] | 0.021 [3] | 0.0025 [3] | 8.0-9.0 | 3'/5'/7-O-methylation |

Optimization Strategies

Enzyme Engineering: Site-directed mutagenesis of critical catalytic residues can enhance enzyme activity, stability, and regioselectivity. Comparison with homologous sequences from species lacking O-methylated flavonoids helps identify key residues [4].

Reaction Engineering: Two-step transformations using multiple microbial strains or enzyme systems can improve yields of complex derivatives. For example, initial O-methylation followed by hydroxylation may provide better yields than single-step transformations.

Process Scale-Up: For larger-scale productions, consider immobilized enzyme systems or whole-cell biocatalysis in bioreactors with controlled aeration and feeding strategies to maintain optimal metabolic activity.

Applications in Drug Development